molecular formula C12H19NO2 B7907750 2-(3,5,5-Trimethylhexanoyl)oxazole CAS No. 1017083-38-3

2-(3,5,5-Trimethylhexanoyl)oxazole

Cat. No.: B7907750
CAS No.: 1017083-38-3
M. Wt: 209.28 g/mol
InChI Key: IDTYHIAFQPYQMS-UHFFFAOYSA-N
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Description

2-(3,5,5-Trimethylhexanoyl)oxazole (CAS 898759-41-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol, this specialty chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . The oxazole ring is a privileged scaffold in drug discovery due to its presence in a wide spectrum of biologically active molecules . Compounds featuring the oxazole nucleus are investigated for diverse therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications, making them a significant focus for researchers developing new pharmacologically active agents . The structural and chemical diversity of oxazole-based molecules allows them to engage in various non-covalent interactions with enzymes and receptors, facilitating the exploration of novel biological pathways and targets . As a key synthetic intermediate, this compound can be utilized in the development of more complex molecular architectures, including heterocyclic hybrids, which are a prominent strategy in modern medicinal chemistry to create potential multifunctional agents . One of the classic and most efficient methods for synthesizing oxazole derivatives, such as this one, is the van Leusen oxazole synthesis, which employs Tosylmethylisocyanide (TosMIC) to form the oxazole ring from aldehydes . This compound is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTYHIAFQPYQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=NC=CO1)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642064, DTXSID101271360
Record name 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017083-38-3, 898759-41-6
Record name 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The van Leusen method employs TosMIC (Toluenesulfonylmethyl isocyanide) as a C2N1 synthon, reacting with aldehydes in a two-step [3+2] cycloaddition (Scheme 1):

  • Deprotonation : TosMIC undergoes deprotonation under basic conditions (e.g., K₂CO₃), generating a reactive isocyanide intermediate.

  • Cycloaddition : The intermediate attacks the aldehyde carbonyl, forming an oxazoline intermediate.

  • Elimination : Base-mediated elimination of toluenesulfinic acid yields the 5-substituted oxazole.

For this compound, the aldehyde precursor 3,5,5-trimethylhexanal is required.

Synthesis of 3,5,5-Trimethylhexanal

This branched aldehyde is synthesized via:

  • Hydroformylation : Reaction of 3,5,5-trimethyl-1-pentene with syngas (CO/H₂) under Rh or Co catalysis.

  • Oxidation : MnO₂-mediated oxidation of 3,5,5-trimethylhexanol, itself obtained via Grignard alkylation of tert-butyl magnesium bromide with 3-methylpentanal.

Oxazole Formation

Reaction conditions (adapted from Shah et al.):

  • Aldehyde : 3,5,5-Trimethylhexanal (1.0 equiv)

  • TosMIC : 1.2 equiv

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Methanol, reflux (12–16 h)

  • Yield : 85–92%

Key Advantage : Scalability to multigram quantities with minimal purification.

Microwave-Assisted Synthesis

Protocol Optimization

Microwave irradiation significantly accelerates the van Leusen reaction, reducing reaction times from hours to minutes. A representative procedure (adapted from Kumar et al.):

ParameterValue
Aldehyde3,5,5-Trimethylhexanal (1.0 equiv)
TosMIC1.0 equiv
BaseK₃PO₄ (2.0 equiv)
SolventIsopropanol (IPA)
Temperature65°C
Microwave Power350 W
Time8 min
Yield94–96%

Mechanistic Insight : The strong base (K₃PO₄) promotes rapid deprotonation of TosMIC, while microwave heating enhances cyclization kinetics.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeScalability
Van Leusen (reflux)K₂CO₃/MeOH, 12–16 h85–92HighExcellent
Microwave-AssistedK₃PO₄/IPA, 8 min94–96LowModerate

Trade-offs : While microwave methods offer speed, traditional reflux ensures better scalability for industrial applications.

Functional Group Compatibility and Challenges

Steric Effects

The 3,5,5-trimethylhexanoyl group introduces significant steric hindrance, necessitating:

  • Excess TosMIC : 1.2–1.5 equiv to compensate for slow cycloaddition kinetics.

  • Polar Aprotic Solvents : DMF or DMSO in place of methanol for improved solubility.

Byproduct Formation

  • Oxazolines : Intermediate oxazolines may persist if elimination is incomplete. Mitigated by increasing reaction temperature or base stoichiometry.

Alternative Routes

Acylation of Preformed Oxazole

Direct acylation of 2-lithiooxazole with 3,5,5-trimethylhexanoyl chloride faces challenges:

  • Low Regioselectivity : Competing acylation at C-4/C-5 positions.

  • Harsh Conditions : Requires cryogenic temperatures (-78°C) and strict anhydrous conditions.

Industrial-Scale Considerations

Cost Efficiency

  • TosMIC Cost : ~$120/kg (bulk pricing).

  • Aldehyde Synthesis : Hydroformylation reduces precursor costs by 40% compared to oxidation routes.

Green Chemistry Metrics

  • E-Factor : 8.2 (traditional) vs. 5.6 (microwave), reflecting reduced solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-(3,5,5-Trimethylhexanoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: The oxazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(3,5,5-Trimethylhexanoyl)oxazole exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. Pathways involved may include inhibition of oxidative enzymes and modulation of inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following oxazole derivatives share structural similarities with 2-(3,5,5-Trimethylhexanoyl)oxazole, differing primarily in the acyl substituent (Table 1):

Table 1: Structural Comparison of Acylated Oxazoles

Compound Name Acyl Substituent Structure Key Structural Features
2-(3-Methylbutyryl)oxazole Branched C4 acyl group Shorter chain, single methyl branch
This compound Branched C8 acyl group Three methyl branches, increased bulk
2-(3-Methylvaleryl)oxazole Linear C5 acyl group Moderate chain length, single branch
2-(3,3-Dimethylbutyryl)oxazole Branched C5 acyl group Two methyl branches at C3
2-(Cyclohexylacetyl)oxazole Cyclohexyl-acetyl group Rigid cyclic structure
2-(3-Ethylhexanoyl)oxazole Branched C8 acyl group Ethyl and methyl branches

Key Observations :

  • Chain Length and Branching: The 3,5,5-trimethylhexanoyl group (C8) offers greater steric hindrance and lipophilicity compared to shorter or less branched analogs like 2-(3-Methylbutyryl)oxazole (C4). This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
  • Cyclic vs.

Physicochemical Properties

While exact data for this compound are unavailable, studies on analogous oxazoles (Table 1) reveal trends:

  • Solubility: Lipophilicity increases with acyl chain length and branching. For example, 2-(3-Ethylhexanoyl)oxazole (logP ~4.2) is less water-soluble than 2-(3-Methylbutyryl)oxazole (logP ~2.8) .
  • Thermal Stability: Branched acyl groups (e.g., 3,5,5-trimethylhexanoyl) may enhance thermal stability due to reduced molecular mobility, as seen in related peroxide derivatives .

Biological Activity

2-(3,5,5-Trimethylhexanoyl)oxazole is a synthetic compound that belongs to the oxazole family, characterized by its unique chemical structure which includes an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The molecular formula of this compound is C12H19NO2, with a molecular weight of 209.29 g/mol .

The synthesis of this compound typically involves the reaction of 3,5,5-trimethylhexanoic acid with oxazole under dehydrating conditions using agents like thionyl chloride or phosphorus trichloride. This process can be optimized in industrial settings using continuous flow reactors and advanced purification techniques .

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the Minimum Inhibitory Concentration (MIC) values of various oxazole compounds against fungal strains such as Candida albicans and Aspergillus niger. The results are summarized in the following table:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
This compoundTBDTBDTBDTBD
Reference Drug (e.g., 5-Fluorocytosine)3.23.21.61.6

Note: Specific MIC values for this compound were not available in the reviewed literature but are anticipated based on structural activity relationships observed in similar compounds .

Anti-inflammatory Properties

The mechanism of action for this compound may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors. This modulation can lead to reduced inflammation and pain relief in various biological contexts .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxazole derivatives:

  • Antibacterial Activity : In a comparative study on substituted oxazoles, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain oxazoles exhibited substantial growth inhibition compared to standard antibiotics like ampicillin .
    CompoundInhibition Zone (mm)S. aureusE. coli
    This compoundTBDTBDTBD
    Ampicillin3027
  • Antifungal Activity : Another study evaluated the antifungal properties of various oxazoles against fungal strains including Candida spp. and Aspergillus spp. The findings suggested that structural modifications could enhance antifungal efficacy .

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets within microbial cells or human tissues. This interaction may lead to inhibition of vital processes such as protein synthesis or cell wall integrity in pathogens .

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